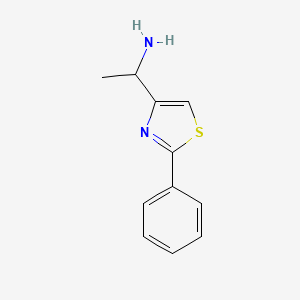

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17744481

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2S |

|---|---|

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | 1-(2-phenyl-1,3-thiazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C11H12N2S/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

| Standard InChI Key | YWOJXDAVFHLKSS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CSC(=N1)C2=CC=CC=C2)N |

Introduction

Chemical and Physical Properties

The structural uniqueness of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine arises from its thiazole core, a five-membered ring containing nitrogen and sulfur atoms. The phenyl group at the 2-position and the ethylamine moiety at the 4-position confer distinct electronic and steric properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.29 g/mol | |

| Density | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Comparative analysis with structurally analogous compounds reveals trends in physical behavior. For instance, 1-(2-Phenyl-1,3-thiazol-4-yl)methanamine (CAS# 165736-03-8), which lacks the ethyl group, exhibits a lower molecular weight (190.27 g/mol) and a higher boiling point (353.2°C) . The ethylamine side chain in the target compound likely enhances solubility in polar solvents, though experimental data remain sparse .

Synthesis and Structural Analogues

The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine typically involves cyclocondensation reactions. A common precursor, 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one (CAS# 10045-52-0), serves as a ketone intermediate that can be reduced to the corresponding amine via catalytic hydrogenation or reductive amination . The ketone itself is synthesized by acetylation of 2-phenylthiazole derivatives .

Structural modifications at the 4-position of the thiazole ring significantly influence bioactivity. For example:

-

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine (PubChem CID: 1497794) shares the same molecular weight but differs in the substitution pattern, with the ethylamine group at the 2-position instead of the 4-position . This isomer exhibits distinct electronic properties due to altered resonance effects.

-

4-Phenyl-1,3-thiazole-2-amines, studied for antileishmanial activity, demonstrate that substituents on the thiazole ring modulate target binding and efficacy .

Applications and Future Directions

Current research highlights the versatility of thiazole-based amines in drug discovery. Future studies should prioritize:

-

Solubility and Stability Profiling: Systematic evaluation of physicochemical properties to optimize pharmacokinetics.

-

Mechanistic Studies: Elucidating molecular targets using crystallography or computational docking.

-

In Vivo Efficacy Trials: Assessing bioavailability and toxicity in animal models of infection or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume